Cas no 22798-98-7 (Ecdysterone 2,3:20,22-diacetonide)

Ecdysterone 2,3:20,22-diacetonide 化学的及び物理的性質

名前と識別子

-

- Cholest-7-en-6-one,14,25-dihydroxy-2,3:20,22-bis[(1-methylethylidene)bis(oxy)]-, (2b,3b,5b,22R)-

- Cholest-7-en-6-one,14,25-dihydroxy-2,3:20,22-bis[(1-methylethylidene)bis(oxy)]-, (2b,3b,5b,22R...

- Ecdysterone 2,3:20,22-diacetonide

- 2,3:20,22-diacetonide of 20-hydroxyecdysone

- 20-hydroxy-20-methylpregn-4-en-3-one

- 20-Hydroxy-23,24-dinor-chol-4-en-3-on

- 20-Hydroxyecdysone 2

- [ "20-Hydroxyecdysone 2", "3:20", "22-diacetonide" ]

- C33H52O7

- STL564930

- 22798-98-7

- CHEMBL2087547

- 20-Hydroxyecdysone 2,3:20,22-diacetonide

- Ecdysterone 2,3

- HY-N3792

- AKOS030494435

- (1R,2R,4S,8R,10R,14S,17S,18R)-14-hydroxy-17-[(4R,5R)-5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-11-one

- DTXSID801273529

- (1R, 2R, 4S, 8R, 10R, 14S, 17S, 18R)-14-hydroxy-17-[(4R, 5R)-5-(3-hydroxy-3-methylbutyl)-2, 2, 4-trimethyl-1, 3-dioxolan-4-yl]-2, 6, 6, 18-tetramethyl-5, 7-dioxapentacyclo[11.7.0.02, 10.04, 8.014, 18]icos-12-en-11-one

- FS-9623

- CS-0024222

- 20-Hydroxyecdysone 2,320,22-Diacetonide

- InChI=1/C33H52O7/c1-27(2,35)13-12-26-32(9,40-29(5,6)39-26)25-11-15-33(36)20-16-22(34)21-17-23-24(38-28(3,4)37-23)18-30(21,7)19(20)10-14-31(25,33)8/h16,19,21,23-26,35-36H,10-15,17-18H2,1-9H3/t19-,21-,23+,24-,25-,26+,30+,31+,32+,33+/m0/s1

- DA-72994

- -5H-cyclopenta[7,8]phenanthro[2,3-d][1,3]dioxol-5-one

- (1S,3aS,5aR,6aR,9aS,10aR,10bR,12aR)-3a-hydroxy-1-[(4R,5R)-5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-8,8,10a,12a-tetramethyl-1,2,3,3a,5a,6,6a,9a,10,10a,10b,11,12,12a-tetradecahydro

-

- インチ: 1S/C33H52O7/c1-27(2,35)13-12-26-32(9,40-29(5,6)39-26)25-11-15-33(36)20-16-22(34)21-17-23-24(38-28(3,4)37-23)18-30(21,7)19(20)10-14-31(25,33)8/h16,19,21,23-26,35-36H,10-15,17-18H2,1-9H3/t19-,21-,23+,24-,25-,26+,30+,31+,32+,33+/m0/s1

- InChIKey: WXFMGCVRGSIXOB-APTIWFLNSA-N

- ほほえんだ: O([H])[C@@]12C([H])([H])C([H])([H])[C@]([H])([C@]3(C([H])([H])[H])[C@@]([H])(C([H])([H])C([H])([H])C(C([H])([H])[H])(C([H])([H])[H])O[H])OC(C([H])([H])[H])(C([H])([H])[H])O3)[C@@]1(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]1([H])C2=C([H])C([C@]2([H])C([H])([H])[C@]3([H])[C@]([H])(C([H])([H])[C@]12C([H])([H])[H])OC(C([H])([H])[H])(C([H])([H])[H])O3)=O

計算された属性

- せいみつぶんしりょう: 560.37100

- どういたいしつりょう: 560.37130399g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 40

- 回転可能化学結合数: 4

- 複雑さ: 1110

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 10

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 94.4

じっけんとくせい

- 色と性状: Powder

- PSA: 94.45000

- LogP: 5.45060

Ecdysterone 2,3:20,22-diacetonide セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

Ecdysterone 2,3:20,22-diacetonide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN3911-5mg |

Ecdysterone 2,3:20,22-diacetonide |

22798-98-7 | 5mg |

¥ 3090 | 2024-07-23 | ||

| TargetMol Chemicals | TN3911-1 ml * 10 mm |

Ecdysterone 2,3:20,22-diacetonide |

22798-98-7 | 1 ml * 10 mm |

¥ 4730 | 2024-07-23 | ||

| TargetMol Chemicals | TN3911-1 ml * 10 mm |

Ecdysterone 2,3:20,22-diacetonide |

22798-98-7 | 1 ml * 10 mm |

¥ 4730 | 2024-07-20 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E21820-5mg |

20-hydroxy-23,24-dinor-chol-4-en-3-one |

22798-98-7 | ,HPLC≥98% | 5mg |

¥4480.0 | 2023-09-08 | |

| TargetMol Chemicals | TN3911-1 mL * 10 mM (in DMSO) |

Ecdysterone 2,3:20,22-diacetonide |

22798-98-7 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 4730 | 2023-09-15 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3911-1 mg |

Ecdysterone 2,3:20,22-diacetonide |

22798-98-7 | 1mg |

¥2275.00 | 2022-04-26 | ||

| TargetMol Chemicals | TN3911-5mg |

Ecdysterone 2,3:20,22-diacetonide |

22798-98-7 | 5mg |

¥ 3090 | 2024-07-20 | ||

| A2B Chem LLC | AF65846-5mg |

Ecdysterone 2,3 |

22798-98-7 | 5mg |

$552.00 | 2024-04-20 | ||

| TargetMol Chemicals | TN3911-5 mg |

Ecdysterone 2,3:20,22-diacetonide |

22798-98-7 | 98% | 5mg |

¥ 3,090 | 2023-07-11 | |

| A2B Chem LLC | AF65846-1mg |

Ecdysterone 2,3 |

22798-98-7 | 1mg |

$637.00 | 2023-12-31 |

Ecdysterone 2,3:20,22-diacetonide 関連文献

-

J. Csábi,A. Martins,I. Sinka,A. Csorba,J. Molnár,I. Zupkó,G. Tóth,L. M. V. Tillekeratne,A. Hunyadi Med. Chem. Commun. 2016 7 2282

Ecdysterone 2,3:20,22-diacetonideに関する追加情報

Ecdysterone 2,3:20,22-diacetonide: An Overview of a Promising Compound in Biomedical Research

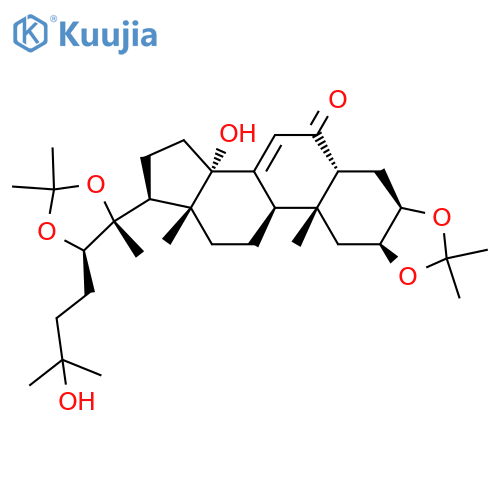

Ecdysterone 2,3:20,22-diacetonide (CAS No. 22798-98-7) is a synthetic derivative of ecdysterone, a naturally occurring phytoecdysteroid found in various plants. This compound has garnered significant attention in recent years due to its potential therapeutic applications and unique biological properties. In this article, we will delve into the chemical structure, biological activities, and recent research advancements of Ecdysterone 2,3:20,22-diacetonide.

Chemical Structure and Synthesis

Ecdysterone 2,3:20,22-diacetonide is a modified form of ecdysterone, which is a steroidal compound with a complex structure. The addition of acetonide groups at the C-2/C-3 and C-20/C-22 positions significantly alters the chemical properties of the molecule. These modifications enhance the stability and bioavailability of the compound, making it more suitable for pharmaceutical applications. The synthesis of Ecdysterone 2,3:20,22-diacetonide involves several steps, including the protection of hydroxyl groups with acetonide formation and subsequent deprotection to yield the final product.

Biological Activities

Ecdysterone 2,3:20,22-diacetonide exhibits a wide range of biological activities that have been extensively studied in both in vitro and in vivo models. One of its most notable effects is its anabolic and myotropic properties. Research has shown that this compound can stimulate protein synthesis and muscle growth without the adverse side effects associated with traditional anabolic steroids. This makes it a promising candidate for treating muscle wasting conditions such as sarcopenia and cachexia.

In addition to its anabolic effects, Ecdysterone 2,3:20,22-diacetonide has been found to possess anti-inflammatory and antioxidant properties. Studies have demonstrated that it can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and oxidative stress markers. These properties suggest potential applications in treating inflammatory diseases such as arthritis and neurodegenerative disorders.

Clinical Trials and Therapeutic Potential

The therapeutic potential of Ecdysterone 2,3:20,22-diacetonide has been explored in several clinical trials. Preliminary results from these trials have shown promising outcomes in improving muscle strength and physical performance in elderly patients with sarcopenia. Furthermore, ongoing studies are investigating its efficacy in enhancing recovery from muscle injuries and improving overall muscle health.

One notable study published in the Journal of Clinical Endocrinology & Metabolism reported that oral administration of Ecdysterone 2,3:20,22-diacetonide led to significant increases in lean body mass and muscle strength without any reported adverse effects. These findings highlight the safety and effectiveness of this compound as a potential therapeutic agent.

Mechanisms of Action

The mechanisms underlying the biological activities of Ecdysterone 2,3:20,22-diacetonide are multifaceted. Research has shown that it can activate various signaling pathways involved in protein synthesis and muscle growth. For instance, it has been found to upregulate the expression of genes related to muscle protein synthesis and downregulate genes associated with protein degradation. Additionally, it can modulate the activity of key enzymes involved in energy metabolism and cellular signaling.

Another important mechanism is its ability to enhance insulin sensitivity. Studies have demonstrated that Ecdysterone 2,3:20,21-diacetonide can improve glucose uptake and utilization in skeletal muscle cells by activating insulin signaling pathways. This property makes it a potential candidate for treating insulin resistance and type � diabetes.

Future Directions and Conclusion

The growing body of research on Ecdysterone 2,3:20,22-diacetonide underscores its potential as a valuable therapeutic agent in various biomedical applications. Future studies should focus on elucidating its long-term safety profile and optimizing its formulation for clinical use. Additionally, further investigation into its mechanisms of action will provide valuable insights into developing more effective treatments for muscle wasting conditions and other related disorders.

In conclusion, Ecdysterone 2,3:20,22-diacetonide (CAS No. 22798-98-7) represents a promising compound with a broad spectrum of biological activities. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the field of biomedical science.

22798-98-7 (Ecdysterone 2,3:20,22-diacetonide) 関連製品

- 22798-96-5((10R,13R,14S)-2,3,14-Trihydroxy-17-[(4R)-5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one)

- 2580103-36-0((2R)-1-{(9H-fluoren-9-yl)methoxycarbonyl}azepane-2-carboxylic acid)

- 1795435-05-0(3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-1-(3-methylphenyl)urea)

- 2172632-05-0(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamido-4-hydroxybenzoic acid)

- 2567503-40-4(4-1-(1H-1,2,3,4-tetrazol-5-yl)butan-2-ylaniline)

- 1365159-04-1(4-{(tert-butoxy)carbonylamino}-3,4-dihydro-2H-1-benzopyran-6-carboxylic acid)

- 932527-56-5(3-(2-chlorophenyl)-5-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl-1,2,4-oxadiazole)

- 2694745-63-4(Benzyl 3-oxo-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate)

- 1594697-29-6(2-(1-Methyl-1H-1,2,3-triazol-5-yl)cyclohexan-1-ol)

- 1097638-46-4(N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide)